Met-Glu
Overview
Description
“Met-Glu” refers to a dipeptide composed of methionine and glutamic acid. Methionine is an essential amino acid in humans, meaning it cannot be synthesized in the body and must be obtained from the diet . Glutamic acid is a non-essential amino acid, which means the body can produce it .
Molecular Structure Analysis
The molecular formula of “Met-Glu” is C10H18N2O5S . It has an average mass of 278.325 Da and a monoisotopic mass of 278.093628 Da . The molecule includes 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 9 freely rotating bonds .
Physical And Chemical Properties Analysis
“Met-Glu” has a density of 1.3±0.1 g/cm^3, a boiling point of 583.7±50.0 °C at 760 mmHg, and a flash point of 306.8±30.1 °C . It has a molar refractivity of 66.6±0.3 cm^3, a polar surface area of 155 Å^2, and a molar volume of 207.2±3.0 cm^3 .
Scientific Research Applications
Antioxidant Applications
“Met-Glu” has been identified as an antioxidant peptide . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . They are related to several signaling pathways, including Keap1-Nrf2/ARE, mitochondria-dependent apoptosis, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR, and NF-κB .
Food Science Applications
In the field of food science, the antioxidant peptides, including “Met-Glu”, were collected from an egg-derived proteins database . Their binding ability to the Keap1 ligand was investigated by molecular docking . This shows the potential of “Met-Glu” in enhancing the nutritional value and shelf-life of food products.
Pharmaceuticals Applications
The pharmaceutical industry is also interested in “Met-Glu” due to its antioxidant properties . These properties can be harnessed in the development of drugs aimed at combating oxidative stress-related diseases.
Cosmetics Applications
Bioactive peptides, including “Met-Glu”, have gained significant attention in the cosmetic industry due to their potential in enhancing skin health and beauty . These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .
Anti-Aging Applications
In the field of anti-aging, “Met-Glu” can play a significant role. Its antioxidant properties can help combat the signs of aging by reducing oxidative stress, one of the key factors contributing to aging .
Anti-Inflammatory Applications
“Met-Glu” also exhibits anti-inflammatory activities . This makes it a potential ingredient in the development of treatments for various inflammatory conditions.
Antimicrobial Applications
The antimicrobial activities of “Met-Glu” make it a potential candidate for the development of new antimicrobial agents . This could be particularly useful in the fight against antibiotic-resistant bacteria.
Skin Health Enhancement
Lastly, “Met-Glu” can be used to enhance skin health . Its various biological activities can contribute to the overall health and appearance of the skin, making it a valuable ingredient in skincare products .
Mechanism of Action
Target of Action
The primary targets of Met-Glu are likely to be involved in the metabolic pathways of both methionine (Met) and glutamine (Glu). Methionine is an essential amino acid that plays a crucial role in protein synthesis, while Glu is a non-essential amino acid that supplies carbon and nitrogen to fuel biosynthesis .
Mode of Action
Met-Glu’s mode of action is likely to involve its interaction with its targets, leading to changes in cellular metabolism. For instance, Glu is known to support mitochondrial oxidative metabolism when pyruvate derived from glucose is converted into lactate and secreted .
Biochemical Pathways
Met-Glu is likely to affect several biochemical pathways. Glu participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Methionine, on the other hand, is involved in the methionine cycle, which is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions.
Result of Action
The molecular and cellular effects of Met-Glu’s action would likely involve changes in cellular metabolism and potentially the regulation of various physiological processes. For instance, Glu has been found to have a versatile role in cell metabolism, participating in the TCA cycle supplementation and the biosynthesis of nucleotides, GSH, and other nonessential amino acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Met-Glu. For instance, sugars, which are fundamental metabolites synthesized in leaves and further delivered to fruit in fruit crops, function as signaling molecules to modulate the responses of fruit to environmental stimuli . Therefore, the action of Met-Glu could potentially be influenced by the availability of these sugars and other environmental factors.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHNYKZHPOEULM-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314353 | |
Record name | Methionylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionylglutamic acid | |
CAS RN |
14517-44-3 | |
Record name | Methionylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14517-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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